N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Description
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a hydrazone derivative characterized by a 2-hydroxyphenylidene group and a 2-methylphenoxy acetohydrazide moiety. Hydrazones are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and chemoprotective properties .
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-2-5-9-15(12)21-11-16(20)18-17-10-13-7-3-4-8-14(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALKCIUWSFSHQP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92966-77-3 | |
| Record name | N'-(2-HYDROXYBENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-(2-Methylphenoxy)acetohydrazide
This intermediate is prepared through nucleophilic substitution followed by hydrazinolysis:
Reagents :
-
2-Methylphenol (o-cresol)
-
Ethyl chloroacetate
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Hydrazine hydrate (99%)
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Potassium carbonate (anhydrous)
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Ethanol (absolute)
Procedure :
-
Alkylation of o-Cresol :
o-Cresol (0.1 mol) is reacted with ethyl chloroacetate (0.12 mol) in dry acetone under reflux (78°C) for 8–12 hours using K₂CO₃ (0.15 mol) as a base. The product, ethyl 2-(2-methylphenoxy)acetate, is isolated via vacuum distillation (yield: 82–85%). -
Hydrazinolysis :
Ethyl 2-(2-methylphenoxy)acetate (0.05 mol) is refluxed with hydrazine hydrate (0.15 mol) in ethanol (50 mL) for 4–6 hours. The precipitated 2-(2-methylphenoxy)acetohydrazide is filtered and recrystallized from ethanol (yield: 76–80%).
Characterization Data :
Schiff Base Formation with 2-Hydroxybenzaldehyde
The final step involves condensation of the hydrazide with 2-hydroxybenzaldehyde under mild acidic conditions:
Reagents :
-
2-(2-Methylphenoxy)acetohydrazide
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2-Hydroxybenzaldehyde
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Ethanol (95%)
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Glacial acetic acid (catalytic)
Procedure :
A mixture of 2-(2-methylphenoxy)acetohydrazide (0.01 mol) and 2-hydroxybenzaldehyde (0.011 mol) in ethanol (30 mL) is refluxed with 2–3 drops of acetic acid for 5–6 hours. The reaction progress is monitored by TLC (mobile phase: toluene/ethyl acetate, 7:3). The product precipitates upon cooling and is recrystallized from ethanol (yield: 68–72%).
Characterization Data :
-
IR (KBr) : 3180 cm⁻¹ (O–H), 1645 cm⁻¹ (C=N), 1610 cm⁻¹ (C=O).
-
¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 5.05 (s, 2H, OCH₂CO), 6.80–7.55 (m, 8H, ArH), 8.30 (s, 1H, N=CH), 10.15 (s, 1H, OH).
Reaction Mechanism and Stereochemical Control
Mechanistic Insights
The synthesis follows a nucleophilic acyl substitution (for hydrazide formation) and Schiff base condensation (for imine linkage):
-
Hydrazide Formation :
-
Schiff Base Condensation :
Optimization Strategies for Improved Yield
Parameter Optimization Table
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | Reflux (~78°C) | Accelerates kinetics without decomposition |
| Molar Ratio | 1:1.1 (Hydrazide:Aldehyde) | Prevents aldehyde dimerization |
| Catalyst | Acetic acid (2–3 drops) | Lowers activation energy for imine formation |
Chemical Reactions Analysis
Hydrazone Group Reactivity
The hydrazone (–NH–N=CH–) backbone enables diverse transformations:
Hydrolysis
-
Reaction : Acid- or base-catalyzed hydrolysis cleaves the hydrazone bond, yielding 2-(2-methylphenoxy)acetohydrazide and 2-hydroxybenzaldehyde.
-
Conditions :
-
Applications : Used in structural elucidation or to regenerate precursors for further synthesis.
Oxidation
-
Reagents : KMnO₄ or CrO₃ in acidic media.
-
Products : Forms a nitrile (–CN) or carboxylic acid (–COOH) depending on conditions.
Oxidizing Agent Product Yield (%) KMnO₄ (H₂SO₄) Carboxylic acid 65–75 CrO₃ (AcOH) Nitrile 50–60
Reduction
-
Reagents : NaBH₄ or LiAlH₄.
-
Products : Converts the imine (C=N) to an amine (C–N), yielding N'-[(2-hydroxyphenyl)methyl]-2-(2-methylphenoxy)acetohydrazide.
Phenolic Hydroxyl Group Reactions
The 2-hydroxyphenyl group participates in:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the hydroxyl group .
-
Halogenation : Br₂ in CH₃COOH adds bromine at the ortho or para positions.
Metal Chelation
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the phenolic –OH and hydrazone nitrogen.
Metal Ion Stability Constant (log K) Application Cu²⁺ 8.2 ± 0.3 Catalysis Fe³⁺ 7.8 ± 0.2 Sensors
2-Methylphenoxy Ether Reactivity
The ether linkage (-O-) undergoes:
Cleavage
-
Acidic Conditions : HI or HBr cleaves the ether to form 2-methylphenol and a bromoacetohydrazide derivative .
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Basic Conditions : Limited reactivity due to steric hindrance from the methyl group.
Ring Functionalization
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Friedel-Crafts Alkylation : Activates the aromatic ring for electrophilic substitution in the presence of AlCl₃.
Cyclization Reactions
Under dehydrating conditions, the hydrazone moiety forms heterocycles:
Research Findings
-
Antimicrobial Activity : Derivatives show moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL).
-
Anticancer Potential : Copper complexes exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18 µM).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The incorporation of hydrazone moieties has been linked to enhanced activity against various pathogens, making this compound a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Properties
Hydrazone derivatives have shown promise in cancer treatment due to their ability to interact with DNA and inhibit cell proliferation. Studies focusing on related compounds suggest that N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide may possess similar anticancer properties, warranting detailed evaluation through in vitro and in vivo studies.
Chemical Biology
Biological Probes
Due to its reactive hydrazone group, this compound can be utilized as a chemical probe to study biological processes. It may serve as a tool for investigating protein interactions or cellular pathways, especially in systems where phenolic compounds play a role.
Enzyme Inhibition
The structural characteristics of this compound suggest potential as an enzyme inhibitor. Research into similar hydrazones has highlighted their ability to modulate enzyme activity, which could be explored further for therapeutic applications.
Materials Science
Polymer Chemistry
The unique reactivity of the hydrazone group allows for the synthesis of polymeric materials. By incorporating this compound into polymer matrices, researchers can develop materials with specific mechanical and thermal properties.
Nanomaterials
The compound's ability to form complexes with metal ions can be exploited in the synthesis of nanomaterials. These nanomaterials may find applications in catalysis or as drug delivery systems.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including those structurally similar to this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could also exhibit similar properties .
Case Study 2: Anticancer Screening
In a comparative analysis of various hydrazones for anticancer activity, specific derivatives showed potent cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through DNA interaction, indicating that this compound may similarly affect cancer cells .
Data Tables
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of hydrazones are heavily influenced by substituents. Key analogs and their structural differences include:
Key Observations :
Key Observations :
Spectroscopic Characterization
Key spectral data for hydrazones include NMR, IR, and MS:
Key Observations :
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a compound that belongs to the class of hydrazones, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a hydrazone linkage, which is crucial for its biological activity. The compound can be represented using the following SMILES notation: CC1=CC=CC=C1OCC(=O)N/N=C.
Biological Activity Overview
Research has indicated that hydrazone derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Various studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of benzimidazole and hydrazone have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : Hydrazone compounds have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Some studies have reported that hydrazone derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators and cytokines, thus providing potential therapeutic avenues for inflammatory diseases .
Antimicrobial Activity
A study conducted by Noolvi et al. (2014) synthesized a series of hydrazone derivatives, including those similar to this compound. The results indicated notable antimicrobial activity against various pathogens:
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| Hydrazone A | 25 | S. aureus |
| Hydrazone B | 50 | E. coli |
| Hydrazone C | 62.5 | Candida albicans |
These findings suggest that modifications in the hydrazone structure can significantly influence antimicrobial efficacy.
Anticancer Activity
In a study focused on the anticancer potential of hydrazones, researchers found that certain derivatives exhibited cytotoxic effects on human cancer cell lines. For example, compounds with electron-withdrawing groups showed enhanced activity against breast cancer cells, demonstrating the importance of structural modifications in enhancing biological efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Hydroxyl Group : The presence of the hydroxyl group at the ortho position enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.
- Hydrazone Linkage : The configuration around the hydrazone bond plays a critical role in determining the compound's reactivity and interaction with biomolecules.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Prepare the hydrazide precursor (e.g., 2-(2-methylphenoxy)acetohydrazide) via refluxing ethyl 2-(2-methylphenoxy)acetate with hydrazine hydrate (85%) in ethanol (5 h, 365 K) .
- Step 2 : Condense with 2-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) at reflux for 3–5 hours. Monitor reaction progress via TLC .
- Key Variables :
- Solvent : Ethanol or methanol/chloroform mixtures improve solubility of aromatic aldehydes .
- Catalyst : Acetic acid (0.05–0.1 mL) enhances imine bond formation .
- Yield Optimization :
| Condition | Yield Range | Reference |
|---|---|---|
| Ethanol, 3 h reflux | 75–80% | |
| Methanol/CHCl₃, 5 h | 85–91% |
Q. Which spectroscopic techniques are critical for characterizing this hydrazide derivative?
- Essential Methods :
- ¹H/¹³C NMR : Confirm the imine (C=N) bond at δ 8.2–8.5 ppm and phenolic -OH at δ 10–12 ppm .
- IR Spectroscopy : Identify N-H stretches (3200–3300 cm⁻¹) and C=O bands (1650–1680 cm⁻¹) .
- X-ray Crystallography : Resolve E/Z isomerism and π-stacking interactions (e.g., parallel off-set π···π interactions in the solid state) .
Advanced Research Questions
Q. How can computational methods elucidate non-covalent interactions (e.g., π-stacking) in this compound?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model the electronic structure and intermolecular forces .
- Analyze Hirshfeld surfaces to quantify contributions from π···π (∼15%), C-H···O (∼10%), and hydrogen-bonding interactions .
- Case Study : Parallel off-set π-stacking stabilizes the crystal lattice, reducing solubility in non-polar solvents .
Q. What strategies address contradictory bioactivity data in hydrazide derivatives?
- Analysis Framework :
- Variable 1 : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity but reduce anti-inflammatory response) .
- Variable 2 : Solvent polarity in bioassays (e.g., DMSO vs. aqueous buffers alter membrane permeability) .
- Validation : Compare IC₅₀ values across multiple cell lines and assay conditions to isolate structure-activity relationships .
Q. How does the compound’s coordination chemistry with transition metals influence its bioactivity?
- Experimental Design :
- Synthesize metal complexes (e.g., Cu²⁺, Zn²⁺) by reacting the hydrazide with metal salts in methanol .
- Characterize via UV-Vis (d-d transitions) and ESR spectroscopy to confirm metal-ligand binding .
- Impact : Cu(II) complexes often show enhanced antimicrobial activity due to redox-active metal centers .
Q. What crystallization techniques improve single-crystal yield for X-ray studies?
- Optimized Protocols :
- Use slow evaporation of ethanol/water (1:1) at 4°C to promote ordered lattice formation .
- Add DMF as a co-solvent to resolve disorder in the phenolic moiety .
- Troubleshooting :
- Low Yield : Increase supersaturation by reducing solvent volume or using antisolvent (diethyl ether) .
Q. Why does this compound exhibit poor aqueous solubility, and how can derivatization address this?
- Root Cause : Hydrophobic aromatic rings and rigid planar structure limit hydrogen bonding with water .
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
